molecular formula C14H20O2 B189026 4-(1,1-Diethylpropyl)benzoic acid CAS No. 37872-27-8

4-(1,1-Diethylpropyl)benzoic acid

Cat. No. B189026
CAS RN: 37872-27-8
M. Wt: 220.31 g/mol
InChI Key: XLGRGWYFHBCAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-Diethylpropyl)benzoic acid, also known as DEBA, is a chemical compound that belongs to the family of benzoic acids. It is widely used in scientific research as a reagent, intermediate, and building block in the synthesis of various organic compounds. DEBA has several applications in the field of medicinal chemistry, biochemistry, and material science.

Mechanism Of Action

The mechanism of action of 4-(1,1-Diethylpropyl)benzoic acid is not well understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. 4-(1,1-Diethylpropyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that 4-(1,1-Diethylpropyl)benzoic acid may have anti-inflammatory properties.

Biochemical And Physiological Effects

4-(1,1-Diethylpropyl)benzoic acid has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. 4-(1,1-Diethylpropyl)benzoic acid has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines. Additionally, 4-(1,1-Diethylpropyl)benzoic acid has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

The use of 4-(1,1-Diethylpropyl)benzoic acid in lab experiments has several advantages. It is readily available, easy to handle, and has a long shelf life. 4-(1,1-Diethylpropyl)benzoic acid is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, there are some limitations to the use of 4-(1,1-Diethylpropyl)benzoic acid in lab experiments. It is toxic and should be handled with care. Additionally, the mechanism of action of 4-(1,1-Diethylpropyl)benzoic acid is not well understood, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the use of 4-(1,1-Diethylpropyl)benzoic acid in scientific research. One direction is the development of 4-(1,1-Diethylpropyl)benzoic acid-based drugs with improved efficacy and safety profiles. Another direction is the use of 4-(1,1-Diethylpropyl)benzoic acid as a building block in the synthesis of new materials with unique physical and chemical properties. Additionally, further research is needed to elucidate the mechanism of action of 4-(1,1-Diethylpropyl)benzoic acid and its potential applications in various fields of science.
Conclusion
In conclusion, 4-(1,1-Diethylpropyl)benzoic acid is a versatile chemical compound that has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds and has several biological effects, including anti-inflammatory, analgesic, and antitumor properties. The use of 4-(1,1-Diethylpropyl)benzoic acid in lab experiments has several advantages, but there are also some limitations that should be considered. Further research is needed to fully understand the potential applications of 4-(1,1-Diethylpropyl)benzoic acid in various fields of science.

Synthesis Methods

The synthesis of 4-(1,1-Diethylpropyl)benzoic acid involves the reaction of 4-bromobenzoic acid with diethylpropylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of 4-(1,1-Diethylpropyl)benzoic acid in high yields. This method is efficient, straightforward, and scalable, making it suitable for large-scale production of 4-(1,1-Diethylpropyl)benzoic acid.

Scientific Research Applications

4-(1,1-Diethylpropyl)benzoic acid has several applications in scientific research, particularly in the field of medicinal chemistry. It is used as a building block in the synthesis of various drugs, such as anti-inflammatory agents, analgesics, and antitumor agents. 4-(1,1-Diethylpropyl)benzoic acid has also been used as a reagent in the synthesis of polymers and materials with unique physical and chemical properties.

properties

CAS RN

37872-27-8

Product Name

4-(1,1-Diethylpropyl)benzoic acid

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4-(3-ethylpentan-3-yl)benzoic acid

InChI

InChI=1S/C14H20O2/c1-4-14(5-2,6-3)12-9-7-11(8-10-12)13(15)16/h7-10H,4-6H2,1-3H3,(H,15,16)

InChI Key

XLGRGWYFHBCAEX-UHFFFAOYSA-N

SMILES

CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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